N-(4-ethoxyphenyl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
N-(4-ethoxyphenyl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and dual 4-ethoxyphenyl groups. This compound is characterized by its unique structural architecture, combining a sulfonamide moiety (N-methylated at the nitrogen) with a 1,2,4-oxadiazole heterocycle. The compound has been synthesized with 95% purity (MFCD16636672) and is of interest in medicinal chemistry for its structural similarity to bioactive molecules targeting inflammation and oncology .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-4-29-18-10-6-16(7-11-18)22-24-23(31-25-22)21-20(14-15-32-21)33(27,28)26(3)17-8-12-19(13-9-17)30-5-2/h6-15H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAQENHBJBSDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of Oxadiazole Ring : The oxadiazole moiety is synthesized through cyclization reactions involving hydrazides and carboxylic acids.
- Introduction of Ethoxyphenyl Groups : These groups are added through substitution reactions using appropriate halogenated derivatives.
- Final Sulfonamide Formation : The sulfonamide group is introduced via reaction with sulfonyl chlorides.
Biological Activity
The biological activity of this compound has been investigated for several pharmacological effects:
Antimicrobial Activity
Studies have demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential.
Anticancer Properties
Research indicates that the compound may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines. Mechanistic studies reveal that it may induce apoptosis through the activation of caspase pathways and inhibition of specific oncogenic signaling pathways.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. It appears to modulate inflammatory cytokine production and inhibit pathways associated with chronic inflammation.
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It could interact with specific receptors that regulate cell signaling pathways related to growth and apoptosis.
Case Studies
Several studies highlight the biological activity of similar compounds:
- Antimicrobial Study : A derivative with a similar structure was tested against E. coli and Staphylococcus aureus, showing an inhibition zone diameter greater than 15 mm at concentrations above 100 µg/mL.
- Cancer Cell Line Testing : In vitro tests on MCF-7 breast cancer cells demonstrated a reduction in viability by over 50% at a concentration of 10 µM after 48 hours.
- Inflammation Model : In vivo studies using a carrageenan-induced paw edema model in rats indicated significant reduction in edema when treated with the compound compared to control groups.
Data Summary Table
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-ethoxyphenyl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for new antimicrobial agents .
Anticancer Potential
The compound has been investigated for its anticancer activity. Its structural components allow it to interact with specific molecular targets involved in cancer cell proliferation. Case studies have demonstrated that similar oxadiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways .
Polymer Development
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel polymers with specific properties such as increased thermal stability and enhanced electrical conductivity .
Coatings and Adhesives
Due to its stability and reactivity, this compound can be incorporated into coatings and adhesives that require high performance under varying environmental conditions. Research has shown that integrating such compounds can improve adhesion properties and durability .
Summary of Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural analogs and their differentiating features:
Structural and Functional Analysis
Substituent Effects on Bioactivity: The 4-ethoxyphenyl group in the target compound increases lipophilicity compared to 4-methoxyphenyl () or 4-fluorophenyl analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
Compounds with triazole-thione cores () exhibit antimicrobial properties, whereas sulfonamide-oxadiazole hybrids (target compound) are more likely to target inflammatory pathways .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to and , involving cyclization of thioamides or coupling of sulfonamide intermediates with oxadiazole precursors. highlights the use of sodium hydroxide-mediated tautomerization for heterocycle formation, which may apply here .
Pharmacological Implications
- Anti-Proliferative Potential: Analogous compounds with 4-ethoxyphenyl groups () show anti-proliferative activity in cancer cell lines, suggesting the target compound may share this activity .
Q & A
Basic: What are the key synthetic routes for N-(4-ethoxyphenyl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide?
Answer:
The synthesis involves multi-step reactions:
Oxadiazole Ring Formation : React 4-ethoxyphenyl amidoxime with thiophene-3-sulfonyl chloride under dehydrating conditions (e.g., POCl₃) to form the 1,2,4-oxadiazole core .
Sulfonamide Linkage : Introduce the N-methyl group via alkylation of the sulfonamide intermediate under basic conditions (e.g., NaH in DMF) .
Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol.
Key Validation : Confirm purity via HPLC (>95%) and monitor reaction progress using TLC (silica gel, UV visualization) .
Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Assign peaks for ethoxyphenyl protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), oxadiazole C=N (δ 160–165 ppm), and sulfonamide S=O (δ 110–115 ppm) .
- IR Spectroscopy : Verify S=O stretches (1350–1150 cm⁻¹) and C=N vibrations (1600–1500 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., HRMS-ESI) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
Structural Modifications :
- Vary substituents on the oxadiazole (e.g., replace ethoxy with methoxy) and thiophene rings.
- Compare analogs (e.g., thienopyrimidine vs. oxadiazole derivatives) to assess antimicrobial or anticancer activity .
Assays :
- Use in vitro enzyme inhibition assays (e.g., kinase targets) and cell viability tests (MTT assays) .
Data Analysis :
- Apply multivariate regression to correlate substituent electronegativity or steric effects with IC₅₀ values .
Advanced: What computational methods are suitable for predicting binding interactions with biological targets?
Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2 or EGFR kinases). Focus on hydrogen bonds between sulfonamide S=O and catalytic residues .
Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water) to assess conformational flexibility .
QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .
Advanced: How can researchers address discrepancies in bioactivity data between this compound and simpler analogs?
Answer:
Structural Analysis : Compare metabolic stability (e.g., CYP450 metabolism of ethoxy groups vs. methoxy) using liver microsome assays .
Solubility Studies : Measure logD (octanol/water) to identify hydrophobicity differences. Use nanoformulation (e.g., liposomes) to enhance solubility .
Target Engagement : Validate binding via SPR (surface plasmon resonance) to rule off-target effects in complex analogs .
Advanced: What strategies improve aqueous solubility for pharmacological testing?
Answer:
Prodrug Design : Introduce phosphate or glycoside groups at the sulfonamide nitrogen to enhance hydrophilicity .
Co-Solvent Systems : Use PEG-400 or cyclodextrin inclusion complexes to stabilize the compound in aqueous buffers .
Salt Formation : React with sodium bicarbonate to generate a water-soluble sulfonate salt .
Basic: What are the primary metabolic pathways predicted for this compound?
Answer:
- Phase I Metabolism : CYP3A4-mediated O-deethylation of ethoxyphenyl groups, forming phenolic metabolites .
- Phase II Metabolism : Glucuronidation of hydroxylated metabolites via UGT1A1 .
- Validation : Use LC-MS/MS to identify metabolites in hepatocyte incubations .
Advanced: How can in vitro toxicity profiling be systematically conducted?
Answer:
Hepatotoxicity : Assess ALT/AST release in HepG2 cells after 72-hour exposure .
Genotoxicity : Perform Ames tests (bacterial reverse mutation) and micronucleus assays in CHO-K1 cells .
Cardiotoxicity : Monitor hERG channel inhibition via patch-clamp electrophysiology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
